: Pirimicarb-desmethyl is a metabolite of Pirimicarb, which is a carbamate pesticide . This suggests that it could be used in studies related to the environmental impact and degradation pathways of Pirimicarb.
: Pirimicarb-desmethyl can be used as an analytical standard in gas chromatography (GC), a common technique used for separating and analyzing compounds that can be vaporized without decomposition .
5,6-Dimethyl-2-(methylamino)-4-pyrimidinyl dimethylcarbamate is a synthetic organic compound with the molecular formula . It is also known by its CAS Registry Number 30614-22-3 and is structurally related to the insecticide pirimicarb. This compound features a pyrimidine ring substituted with two methyl groups and a dimethylcarbamate moiety, contributing to its biological activity and potential applications in various fields.
The chemical reactivity of 5,6-Dimethyl-2-(methylamino)-4-pyrimidinyl dimethylcarbamate is primarily attributed to its carbamate functional group, which can undergo hydrolysis to form the corresponding amine and carbon dioxide under acidic or basic conditions. Additionally, the methylamino group can participate in nucleophilic substitution reactions, allowing for further derivatization of the compound.
Reactions of interest include:
Research indicates that 5,6-Dimethyl-2-(methylamino)-4-pyrimidinyl dimethylcarbamate exhibits notable biological activities, particularly in agricultural and medicinal contexts. It has been studied for its insecticidal properties, functioning effectively against various pests. Furthermore, preliminary studies suggest potential anticancer properties, making it a candidate for further pharmacological investigation .
The synthesis of 5,6-Dimethyl-2-(methylamino)-4-pyrimidinyl dimethylcarbamate typically involves:
These steps may vary depending on specific laboratory protocols and desired yield.
The primary applications of 5,6-Dimethyl-2-(methylamino)-4-pyrimidinyl dimethylcarbamate include:
Interaction studies involving 5,6-Dimethyl-2-(methylamino)-4-pyrimidinyl dimethylcarbamate focus on its binding affinity to various biological targets. These studies have shown that the compound interacts with specific enzymes and receptors involved in pest resistance mechanisms. Its potential interactions with cancer cell lines are also under investigation to elucidate mechanisms of action related to its anticancer effects .
5,6-Dimethyl-2-(methylamino)-4-pyrimidinyl dimethylcarbamate shares structural similarities with several other compounds, particularly within the class of pyrimidine derivatives. Below is a comparison with notable similar compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Pirimicarb | Insecticide with similar mechanisms | |
Dimethomorph | Fungicide with a different biological target | |
Thiamethoxam | Neonicotinoid insecticide with distinct action |
5,6-Dimethyl-2-(methylamino)-4-pyrimidinyl dimethylcarbamate's unique combination of substituents allows it to exhibit both insecticidal and potential anticancer properties, distinguishing it from other compounds that may focus solely on one activity. Its specific structural features contribute to its reactivity and biological interactions in ways that are still being explored.
Acute Toxic;Irritant;Environmental Hazard